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The table below summarizes the half-maximal inhibitory concentration (ICso0) values of Conteltinib against

its primary kinase targets from in vitro kinase assays.

Table 1: ICso Values of Conteltinib Against Primary Kinase Targets

Kinase o
ICso0 Value Significance and Notes

Target

FAK 1.6 nM Primary target; potent inhibitor of FAK phosphorylation and
downstream signaling [1] [2] [3].

ALK 16 nM Primary anti-tumor target; ~10-fold more potent than crizotinib;
active against crizotinib-resistant mutations [4] [2].

Pyk2 Reported, value not Paralog of FAK; dual inhibition of FAK/Pyk2 may confer

specified in sources

advantageous anti-cancer effects [1] [5].

Experimental Protocols for FAK Inhibition

Here are detailed methodologies for key experiments to evaluate the efficacy of Conteltinib in a research

setting.
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Protocol 1: In Vitro Kinase Assay to Determine ICso

This protocol is used to measure the direct inhibition of FAK kinase activity by Conteltinib.

¢ Principle: The assay quantifies the inhibitor's ability to block the phosphorylation of a substrate by
the purified FAK kinase domain in an ATP-dependent reaction.
o Key Reagents:
Purified FAK kinase domain
Conteltinib (prepared as a 10 mM stock solution in DMSO)
o ATP
A suitable peptide or protein substrate
Detection reagents (e.g., ADP-Glo Kinase Assay or anti-phosphotyrosine antibody for ELISA)
e Procedure:
o Inhibitor Dilution: Prepare a serial dilution of Conteltinib in a suitable buffer (e.g., Tris-HCI,
pH 7.5). Include a DMSO-only control for 100% activity.
o Reaction Setup: In a reaction plate, mix the FAK enzyme with the substrate and varying
concentrations of Conteltinib.
o Initiation: Start the kinase reaction by adding ATP.
o Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at 30°C.
o Termination & Detection: Stop the reaction using the provided detection reagent. For
luminescent assays, measure the generated signal, which is inversely proportional to kinase

[¢]

[e]

(e]

o

activity.
o Data Analysis: Plot the inhibitor concentration against the percentage of kinase activity and
calculate the ICso value using non-linear regression analysis.

Protocol 2: Cell-Based Assay for FAK Phosphorylation and Cell
Viability

This protocol assesses the functional consequences of FAK inhibition in cultured cancer cells.

¢ Principle: To evaluate the effect of Conteltinib on FAK autophosphorylation at Tyr397 (a key
activation event) and subsequent cell viability.
¢ Key Reagents:
o Relevant cancer cell lines (e.g., hepatocellular carcinoma HepG2, Bel-7402) [1]
Conteltinib (3 pM used in combination studies [1])
Cell culture media and reagents
Antibodies: Anti-phospho-FAK (Tyr397), total FAK, and secondary antibodies
Cell viability assay kit (e.g., MTT, CCK-8)

[¢]

[¢]

[e]

[e]
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e Procedure:

[e]

[e]

Cell Seeding: Seed cells in culture plates and allow them to adhere overnight.
Dosing: Treat cells with a range of Conteltinib concentrations. A typical range for synergy
studies is 1.0 to 3.0 uM [1]. Include a vehicle control.
Incubation: Incubate cells for 24 hours (for phosphorylation analysis) or 72 hours (for viability
analysis).
Western Blot Analysis (for pY397-FAK):
= Lyse cells and quantify protein concentration.
= Separate proteins by SDS-PAGE and transfer to a membrane.
= Probe the membrane with anti-phospho-FAK (Y397) and anti-total FAK antibodies.
= Conteltinib should significantly reduce the phospho-FAK signal without affecting total
FAK levels [1].
Cell Viability Assay:
= After 72 hours of treatment, add the viability assay reagent.
= Measure the absorbance or luminescence to determine the number of viable cells. The
survival fraction can be calculated relative to the control.

The following diagram illustrates the signaling pathways affected by Conteltinib and the experimental

workflow for verifying its activity.
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Research Applications and Synergistic Potential

Conteltinib's multi-kinase profile makes it a valuable tool for investigating combination therapy strategies.

e Overcoming Drug Resistance: A key application is its use in combination with other targeted
agents. For instance, Conteltinib can synergize with the multi-kinase inhibitor XL184 (cabozantinib)
to suppress hepatocellular carcinoma. The mechanism involves Conteltinib blocking the FAK

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s524211?utm_src=pdf-body-img
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

phosphorylation that is paradoxically induced by XL184 treatment, leading to enhanced caspase-
dependent apoptosis and a reduced survival fraction in cancer cells [1].

e Considerations for FAK/IPyk2 Dual Inhibition: As a paralog of FAK, Pyk2 can sometimes
compensate for lost FAK function. The dual inhibition of both FAK and Pyk2 by Conteltinib is
believed to confer a more advantageous anti-cancer effect, potentially preventing compensatory
survival pathways from being activated [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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